molecular formula C15H13N3O2 B2522243 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-naphthamide CAS No. 1323535-67-6

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-naphthamide

Cat. No.: B2522243
CAS No.: 1323535-67-6
M. Wt: 267.288
InChI Key: ZPNGQJZCSGVHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-naphthamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-naphthamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The oxadiazole ring can also interact with DNA, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • N-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)ethanamine
  • N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
  • N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-naphthamide is unique due to the presence of the naphthamide group, which imparts additional biological activity and enhances its interaction with molecular targets. This makes it more effective in certain applications compared to other similar compounds .

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-17-14(20-18-10)9-16-15(19)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNGQJZCSGVHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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